molecular formula C19H27Cl2N3O9S2 B12773439 Thiamphenicol glycinate acetylcysteine CAS No. 20192-91-0

Thiamphenicol glycinate acetylcysteine

Cat. No.: B12773439
CAS No.: 20192-91-0
M. Wt: 576.5 g/mol
InChI Key: PEGBMQRZXOKYCO-XGBIXHFLSA-N
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Description

Thiamphenicol glycinate acetylcysteine is a compound that combines the antibacterial properties of thiamphenicol with the mucolytic and antioxidant properties of N-acetylcysteine. It is primarily used in the treatment of respiratory tract infections, where it helps to reduce the viscosity of mucus and combat bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiamphenicol glycinate acetylcysteine is synthesized by reacting thiamphenicol glycinate hydrochloride with acetylcysteine in an organic solvent, such as dimethylformamide. The reaction involves the use of dicyclohexylamine to precipitate dicyclohexylammonium hydrochloride, which is then filtered out. The resulting this compound is precipitated using chloroform or ethyl ether .

Industrial Production Methods

In industrial production, this compound is prepared by reacting thiamphenicol glycinate with acetylcysteine in methyl alcohol. The solution is then dried to obtain the final product. This method ensures a higher yield and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Thiamphenicol glycinate acetylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: Thiamphenicol and N-acetylcysteine.

    Oxidation: Oxidized forms of N-acetylcysteine.

    Reduction: Reduced forms of thiamphenicol and N-acetylcysteine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiamphenicol glycinate acetylcysteine is unique due to its combined antibacterial, mucolytic, and antioxidant properties. This makes it particularly effective in treating respiratory tract infections with viscous secretions, offering a dual therapeutic approach .

Properties

CAS No.

20192-91-0

Molecular Formula

C19H27Cl2N3O9S2

Molecular Weight

576.5 g/mol

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate

InChI

InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1

InChI Key

PEGBMQRZXOKYCO-XGBIXHFLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O

Canonical SMILES

CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O

Origin of Product

United States

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